molecular formula C22H20N2O3 B7710602 N'-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide

N'-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide

Cat. No.: B7710602
M. Wt: 360.4 g/mol
InChI Key: RFNHUDFDSPEWKU-HAHDFKILSA-N
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Description

N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide is a hydrazone derivative known for its diverse applications in various scientific fields. This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazides with aldehydes or ketones. The presence of the 4-hydroxy-3-methoxybenzylidene moiety imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-27-20-14-16(12-13-19(20)25)15-23-24-22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21,25H,1H3,(H,24,26)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNHUDFDSPEWKU-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,2-diphenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide involves its interaction with various molecular targets. The compound can chelate metal ions, forming stable complexes that inhibit enzymatic activities. In biological systems, it can induce apoptosis in cancer cells by interacting with cellular proteins and disrupting metabolic pathways. The presence of the hydrazone group allows it to act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide

Uniqueness

N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide is unique due to the presence of the 2,2-diphenylacetohydrazide moiety, which imparts distinct steric and electronic properties. This uniqueness enhances its ability to form stable complexes with metal ions and increases its potential as a pharmacologically active compound .

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